3-Bromo-5-(3-chlorophenyl)pyridine
Overview
Description
“3-Bromo-5-(3-chlorophenyl)pyridine” is a chemical compound with the molecular formula C11H7BrClN . It has a molecular weight of 268.53700 .
Synthesis Analysis
While specific synthesis methods for “3-Bromo-5-(3-chlorophenyl)pyridine” were not found, there are general methods for synthesizing similar compounds. For instance, pinacol boronic esters are highly valuable building blocks in organic synthesis . Protodeboronation of 1°, 2° and 3° alkyl boronic esters has been reported . Another method involves the addition of Grignard reagents to pyridine N-oxides .Molecular Structure Analysis
The molecular structure of “3-Bromo-5-(3-chlorophenyl)pyridine” consists of a pyridine ring substituted with a bromine atom at the 3rd position and a chlorophenyl group at the 5th position .Physical And Chemical Properties Analysis
“3-Bromo-5-(3-chlorophenyl)pyridine” has a density of 1.525g/cm3, a boiling point of 340.2ºC at 760 mmHg, and a melting point of 85 °C . Its exact mass is 266.94500 .Scientific Research Applications
Drug Discovery and Development
“3-Bromo-5-(3-chlorophenyl)pyridine” serves as a versatile building block in medicinal chemistry, particularly in the synthesis of various biologically active compounds. It is utilized as a precursor for the preparation of pyridine-based drugs, including kinase inhibitors, antiviral agents, and antitumor agents .
Material Synthesis
This compound is also used in material synthesis, where it can be involved in various routes depending on the starting materials and reaction conditions. One common method involves the bromination of 3-hydroxypyridine with a brominating agent such as phosphorus tribromide or N-bromosuccinimide .
Chemical Synthesis
In chemical synthesis, “3-Bromo-5-(3-chlorophenyl)pyridine” is mainly used as a building block. Its properties make it suitable for creating complex organic molecules, which are often required in pharmaceuticals and agrochemicals .
Molecular Recognition
The pyridine moiety of this compound plays a significant role in molecular recognition processes. It can be part of larger molecules that interact with biological targets through hydrogen bonding and other non-covalent interactions .
Future Directions
Mechanism of Action
Target of Action
Many bioactive aromatic compounds, like indole derivatives, have been found to bind with high affinity to multiple receptors . The specific targets would depend on the exact structure of the compound and could range from enzymes to receptors to DNA.
Mode of Action
The interaction of the compound with its targets would depend on the chemical structure of the compound and the nature of the target. For example, some compounds might inhibit an enzyme’s activity, while others might enhance it .
Biochemical Pathways
The affected pathways would depend on the specific targets of the compound. For example, if the compound targets an enzyme involved in a specific metabolic pathway, that pathway might be affected .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure. For example, the presence of certain functional groups might influence how readily the compound is absorbed or how quickly it is metabolized .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its mode of action and the biochemical pathways it affects. For example, if the compound inhibits a key enzyme in a metabolic pathway, the result might be a decrease in the production of certain metabolites .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of a compound .
properties
IUPAC Name |
3-bromo-5-(3-chlorophenyl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7BrClN/c12-10-4-9(6-14-7-10)8-2-1-3-11(13)5-8/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEFLJKWCTTZYOE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=CC(=CN=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7BrClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80671934 | |
Record name | 3-Bromo-5-(3-chlorophenyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80671934 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.53 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-5-(3-chlorophenyl)pyridine | |
CAS RN |
675590-26-8 | |
Record name | 3-Bromo-5-(3-chlorophenyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80671934 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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